3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole 3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 287197-11-9
VCID: VC16198579
InChI: InChI=1S/C17H24N3O3PS3/c1-4-22-24(21,20-12(2)3)27-11-15-18-16(19-23-15)13-5-7-14(8-6-13)17-25-9-10-26-17/h5-8,12,17H,4,9-11H2,1-3H3,(H,20,21)
SMILES:
Molecular Formula: C17H24N3O3PS3
Molecular Weight: 445.6 g/mol

3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole

CAS No.: 287197-11-9

Cat. No.: VC16198579

Molecular Formula: C17H24N3O3PS3

Molecular Weight: 445.6 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole - 287197-11-9

Specification

CAS No. 287197-11-9
Molecular Formula C17H24N3O3PS3
Molecular Weight 445.6 g/mol
IUPAC Name N-[[3-[4-(1,3-dithiolan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl-ethoxyphosphoryl]propan-2-amine
Standard InChI InChI=1S/C17H24N3O3PS3/c1-4-22-24(21,20-12(2)3)27-11-15-18-16(19-23-15)13-5-7-14(8-6-13)17-25-9-10-26-17/h5-8,12,17H,4,9-11H2,1-3H3,(H,20,21)
Standard InChI Key NTLASTSVFHAITA-UHFFFAOYSA-N
Canonical SMILES CCOP(=O)(NC(C)C)SCC1=NC(=NO1)C2=CC=C(C=C2)C3SCCS3

Introduction

3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. The unique structural features of this compound contribute to its pharmacological profile.

IUPAC Name

The IUPAC name for this compound is 3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole.

Synthesis of the Compound

The synthesis of 3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole typically involves multi-step reactions starting from commercially available precursors.

Synthetic Route

The synthetic pathway often includes:

  • Formation of the Dithiolane Ring: This can be achieved through the reaction of a suitable phenolic compound with carbon disulfide.

  • Oxadiazole Formation: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate carboxylic acids.

  • Phosphorylation: The introduction of the ethoxyisopropylaminophosphoryl group involves a phosphorylation reaction using phosphoric acid derivatives.

Characterization Techniques

Characterization of the synthesized compound is performed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Provides information about the hydrogen and carbon environments in the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight and structure.

  • Infrared (IR) Spectroscopy: Identifies functional groups present in the compound.

Biological Activities

Research into the biological activities of 3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole has shown promising results.

Antimicrobial Activity

Preliminary tests indicate that this compound exhibits significant antimicrobial activity against a range of bacterial strains. The presence of both dithiolane and oxadiazole moieties may enhance its efficacy.

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